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1,1-Dichloroethene;prop-2-enenitrile

Flame retardancy Modacrylic fiber Limiting oxygen index

Generic barrier polymers sacrifice O₂ impermeability at high RH or demand toxic FR additives. P(VDC-co-AN) copolymer unifies humidity-independent gas barrier with intrinsic flame retardancy in a single statistical copolymer-eliminating additive complexity. • OTR stable at 0.056 (65-100% RH); EVOH deteriorates >10× at saturation • Neat LOI 26.4% (>30% fiber-grade); self-classifies modacrylic with zero FR additive • 56 μm film WVTR 9.66 vs 22.4 g/m²·24 h for 133 μm EVOH • Dual-use portfolio: 80:20 VDC:AN barrier films; 40:60 VDC:AN modacrylic fibers

Molecular Formula C5H5Cl2N
Molecular Weight 150 g/mol
CAS No. 9010-76-8
Cat. No. B1594916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dichloroethene;prop-2-enenitrile
CAS9010-76-8
Molecular FormulaC5H5Cl2N
Molecular Weight150 g/mol
Structural Identifiers
SMILESC=CC#N.C=C(Cl)Cl
InChIInChI=1S/C3H3N.C2H2Cl2/c1-2-3-4;1-2(3)4/h2H,1H2;1H2
InChIKeyQLUXVUVEVXYICG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dichloroethene;prop-2-enenitrile (CAS 9010-76-8): Product-Specific Evidence Guide for Scientific Procurement


1,1-Dichloroethene;prop-2-enenitrile (CAS 9010-76-8), systematically named poly(vinylidene chloride-co-acrylonitrile) or P(VDC-co-AN), is a statistical copolymer that integrates the exceptional gas and water-vapor barrier properties of vinylidene chloride (VDC) with the thermal stability, mechanical strength, and flame retardancy conferred by acrylonitrile (AN) [1]. Commercial grades typically span 55–92 wt% VDC for barrier films and 55–85 wt% AN for modacrylic textile fibers, enabling a dual-use portfolio that distinguishes this copolymer from single-property alternatives [2]. The quantitative differentiation evidence assembled below is designed to support scientific selection and procurement decisions where substitution by an in-class analog would compromise key performance specifications.

1

Dual-use copolymer: barrier films (55–92 wt% VDC) and modacrylic fibers (55–85 wt% AN).

2

Specification-driven procurement: VDC:AN ratio balances barrier, thermal, and flame properties.

3

Not interchangeable: comonomer identity and ratio determine performance profile.

Why Generic Substitution Fails for 1,1-Dichloroethene;prop-2-enenitrile Copolymers in Barrier and Flame-Retardant Applications


Vinylidene chloride copolymers cannot be treated as interchangeable commodities because the identity and proportion of the comonomer fundamentally determine the balance between barrier efficacy, thermal behavior, film-formation characteristics, and flame retardancy. Replacing acrylonitrile with methyl acrylate (MA) markedly alters crystallinity and cohesive energy density, thereby raising oxygen permeability [1]; substituting with vinyl chloride yields inferior flame retardancy (LOI < 23% versus > 26% for AN-containing grades) [2]. Even within the same monomer pair, shifting the VDC:AN ratio from barrier-grade (≈80:20) to fiber-grade (≈40:60) trades oxygen impermeability for self-extinguishing behavior and tensile strength, illustrating why specification-driven procurement requires the precise quantitative evidence that follows.

Comonomer substitution risk: Replacing AN with methyl acrylate or vinyl chloride may alter crystallinity, barrier, and flame retardancy.

VDC:AN ratio shift risk: Barrier-grade (~80:20) and fiber-grade (~40:60) are not directly interchangeable; changing ratio trades oxygen barrier for self-extinguishing behavior.

Procurement without specification review may lead to underperformance due to unvalidated thermal or barrier properties.

Product-Specific Quantitative Evidence Guide for 1,1-Dichloroethene;prop-2-enenitrile (CAS 9010-76-8)


Flame Retardancy: PANVDC Fibers Achieve LOI > 30% vs. 18–20% for Standard Acrylic Fibers

Poly(acrylonitrile-co-vinylidene chloride) (PANVDC) copolymer fiber with a VDC:AN mass ratio of 60:40 achieves a limiting oxygen index (LOI) > 30% without added flame-retardant additives, whereas ordinary acrylic fiber (PAN homopolymer or AN-methyl acrylate copolymer) exhibits an LOI of only 18–20% [1][2]. Even at a lower VDC content, the neat copolymer (AN/VDC ≈ 70/30 mol/mol) registers an LOI of 26.4%, which already exceeds the 26% threshold that defines modacrylic self-extinguishing behavior [2].

Flame Retardancy
Head-to-head
LOI >30% (60:40 PANVDC) vs. 18–20% (acrylic); 26.4% (30:70)
Supports selection for additive-free flame-retardant fiber applications.
Measured without added FRs.
Flame retardancy Modacrylic fiber Limiting oxygen index

Oxygen Barrier at High Humidity: PVDC Outperforms EVOH-38% by > 10× at 20°C/100% RH

Under ambient temperature and saturated humidity (20°C, 100% RH), PVDC-based film exhibits an oxygen transmission rate (OTR) of 0.056 (arbitrary unit scale), while EVOH-38% film records 0.66 under identical conditions—a greater than 10-fold difference [1]. At 20°C and 85% RH, the OTR values are 0.056 vs. 0.112, confirming that PVDC's oxygen barrier is essentially humidity-independent, whereas EVOH's performance deteriorates progressively with increasing moisture exposure [1]. At low humidity (20°C/65% RH), the gap narrows (0.056 vs. 0.035), but PVDC retains comparability while offering the critical advantage of consistent performance across the full humidity spectrum.

Oxygen Barrier
Head-to-head
OTR 0.056 (PVDC) vs. 0.66 (EVOH) at 20°C/100% RH (>10× difference)
Humidity-independent oxygen barrier supports high-moisture packaging selection.
EVOH OTR increases 18.9-fold from 65% to 100% RH.
Oxygen barrier High-humidity packaging PVDC vs EVOH

Water Vapor Barrier: PVDC Film Transmits < 10 g/m²·24 h vs. > 22 g/m²·24 h for EVOH

In a direct comparative study of commercial vacuum packaging films, a 56 μm PVDC film exhibited a water vapor transmission rate (WVTR) of 9.66 g/m²·24 h, whereas a 133 μm EVOH film—more than twice the thickness—recorded 22.4 g/m²·24 h [1]. On a thickness-normalized basis, the WVTR advantage of PVDC is therefore greater than 5-fold. The oxygen transmission rate advantage is 2.3× on a thickness-corrected basis (13.9 vs. 20.7 cc/m²·24 h at 23°C for 56 μm PVDC vs. 133 μm EVOH) [1].

Water Vapor Barrier
Head-to-head
WVTR 9.66 (56 μm PVDC) vs. 22.4 (133 μm EVOH) g/m²·24h
Thinner gauge PVDC provides greater moisture protection, supporting material-reduction strategies.
Thickness-normalized >5× lower WVTR.
Water vapor barrier Vacuum packaging PVDC vs EVOH

Thermal Stability: VDC Incorporation Reduces PAN Degradation Temperature by 40–50°C, Enabling Processing Window Control

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of poly(acrylonitrile-co-vinylidene chloride) containing 10 wt% VDC demonstrates that VDC incorporation decreases the polymer degradation temperature by approximately 40–50°C relative to pure PAN homopolymer, while also achieving ~90% stoichiometric conversion of VDC monomer into the copolymer [1]. This predictable thermal perturbation is a direct consequence of the thermally labile C–Cl bonds introduced by the VDC units and contrasts with VDC-methyl acrylate copolymers, where the ester side groups impose a different thermomechanical profile with lower glass transition temperature and distinct film-formation behavior [2].

Thermal Stability
Class-level inference
ΔTd = -40 to -50°C vs. PAN homopolymer; VDC conversion ~90%
Enables processing window control for precursor fiber thermal tuning.
10 wt% VDC feed; suspension polymerization.
Thermal degradation TGA DSC PAN copolymer

Film-Formation Behavior: VDC-AN Copolymers Exhibit Higher Tmf Than VDC-Acrylate Analogs Due to Stronger Interchain Forces

The minimum film-formation temperature (Tmf) of vinylidene chloride-acrylonitrile copolymers is significantly higher than that of vinylidene chloride-methyl acrylate or ethyl acrylate copolymers of comparable composition, an effect attributed to strong dipole-dipole interactions between nitrile groups that orient chain segments unfavorably for interpenetration during latex coalescence [1]. This differentiates VDC-AN latices as coatings that require higher thermal input for film formation but deliver correspondingly harder, more chemically resistant films than their acrylate counterparts. The surfactant system further modulates Tmf: for highly polar VDC-AN copolymers, the surfactant effect is reversed relative to nonpolar analogs [1].

Film Formation
Class-level inference
Tmf higher vs. VDC-acrylate copolymers due to nitrile interchain forces
Supports selection for chemically resistant, hard films when elevated film-forming temperature is acceptable.
Surfactant effects differ for highly polar systems.
Film formation Minimum film-forming temperature Latex coating VDC copolymers

Best-Fit Application Scenarios for 1,1-Dichloroethene;prop-2-enenitrile (CAS 9010-76-8) Based on Quantitative Differentiation Evidence


High-Humidity Food and Pharmaceutical Barrier Packaging Where EVOH Fails

For vacuum packaging of moist foods (fresh meat, cheese) or pharmaceutical blister packs exposed to high ambient humidity, VDC-AN copolymer (80:20 grade) provides oxygen and water vapor barrier performance that is independent of relative humidity. Quantitative evidence shows that PVDC maintains OTR at 0.056 (arb. units) from 65% to 100% RH, whereas EVOH-38% deteriorates to 0.66 at saturation—a >10× disadvantage [1]. Simultaneously, a 56 μm PVDC film provides WVTR of 9.66 g/m²·24 h versus 22.4 g/m²·24 h for a 133 μm EVOH film [2]. This combination of humidity-stable oxygen barrier and superior moisture protection eliminates the need for multilayer moisture-shielding structures, reducing packaging complexity and cost.

Inherently Flame-Retardant Modacrylic Fibers Without Additive Flame Retardants

Where textile applications demand flame retardancy without the regulatory and toxicological burden of antimony trioxide or halogenated additives, PANVDC fiber (VDC:AN = 60:40) delivers an inherent LOI > 30%, more than 10 absolute percentage points above standard acrylic fiber (LOI 18–20%) [1]. Even without any flame-retardant additive, the neat copolymer achieves LOI = 26.4%, self-classifying as a modacrylic [2]. This makes the copolymer the material of choice for children's sleepwear, protective clothing, wigs, and aircraft interior textiles where both flame safety and chemical simplicity are procurement requirements.

Industrial Latex Coatings Requiring High Chemical Resistance and Barrier Integrity

VDC-AN copolymer latices are the preferred binder for barrier coatings on paper, cardboard, and flexible films where the dried coating must resist organic solvents, acids, and oils. The elevated minimum film-formation temperature (Tmf), driven by strong interchain nitrile forces, yields a harder, more chemically resistant film than VDC-acrylate copolymer latices [1]. For converters and coaters who can apply sufficient thermal energy during drying, this trade-off is advantageous because it delivers superior end-use barrier properties without additional crosslinking agents or post-treatment steps.

Thermally Tuned PAN Precursor Fibers for Controlled Carbon Fiber Processing

When PAN-based carbon fiber precursor fibers require a tailored thermal degradation window for optimized oxidative stabilization, incorporating VDC as a comonomer at approximately 10 wt% predictably lowers the degradation onset by 40–50°C compared to pure PAN homopolymer [1]. The near-stoichiometric incorporation (~90% conversion) of VDC ensures batch-to-batch reproducibility [1]. This level of thermal control is not replicable with inert comonomers such as methyl acrylate, making VDC-AN copolymer the rational procurement choice for manufacturers seeking to fine-tune the stabilization step in carbon fiber production lines.

Application
Selection Property
Validation Focus
High-humidity barrier packaging
Humidity-independent oxygen and water vapor barrier
Verify OTR and WVTR at 85–100% RH for target thickness
Inherently flame-retardant modacrylic fibers
Additive-free flame retardancy (LOI)
Confirm LOI ≥ 26% for modacrylic classification without FR additives
Barrier coatings for chemical resistance
Chemical resistance and film hardness
Evaluate film-formation temperature and solvent resistance for specific substrate
Carbon fiber precursor with tailored thermal window
Thermal degradation onset controllability
TGA/DSC verification of degradation temperature shift for specific VDC:AN ratio
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